1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-
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Overview
Description
1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-: is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction is catalyzed by copper and involves the reaction of an azide with an alkyne to form the triazole ring. The specific conditions for this reaction include the use of copper(I) catalysts, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of brominated or nitrated triazole derivatives.
Scientific Research Applications
Chemistry: 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a scaffold for the development of enzyme inhibitors .
Medicine: It has been studied for its anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The phenyl and pyrrolidinylmethyl groups enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-triazole-1-ethanol
Uniqueness: 1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to the presence of the pyrrolidinylmethyl group, which enhances its biological activity and binding affinity.
Properties
CAS No. |
918313-38-9 |
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Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-10-17(16-15-13)9-12-7-4-8-14-12/h1-3,5-6,10,12,14H,4,7-9H2/t12-/m0/s1 |
InChI Key |
NJRFUIBZODLJFT-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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